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Compound of Interest

4'-Cyano-biphenyl-3-carboxylic
Compound Name: d
aci

Cat. No.: B142849

Note to the Reader: As of the latest searches of prominent crystallographic databases, a
complete, publicly available crystal structure determination for 4'-Cyano-biphenyl-3-
carboxylic acid could not be located. This technical guide will therefore present a
comprehensive crystal structure analysis of a closely related and structurally significant
compound: 4'-cyano-[1,1"-biphenyl]-4-yl 3-(benzyloxy)benzoate. The methodologies and data
presented herein serve as a detailed, illustrative example of the crystallographic analysis
pipeline relevant to this class of cyanobiphenyl derivatives.

This guide is intended for researchers, scientists, and professionals in drug development,
providing in-depth data and experimental protocols to facilitate understanding of the solid-state
structure and intermolecular interactions of cyanobiphenyl compounds.

Introduction to Cyanobiphenyl Scaffolds

Cyanobiphenyl derivatives are a class of organic molecules that have garnered significant
interest in materials science and medicinal chemistry. Their rigid, aromatic core, combined with
the polar cyano group, imparts unique electronic and self-assembly properties. In the context of
drug discovery, the biphenyl scaffold is a common pharmacophore, and understanding its
three-dimensional structure is crucial for rational drug design and the development of structure-
activity relationships. X-ray crystallography remains the definitive method for elucidating the
precise atomic arrangement within a crystalline solid, providing invaluable insights into
molecular conformation, packing, and non-covalent interactions.
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Experimental Protocols

The following sections detail the experimental procedures for the synthesis, crystallization, and
structural determination of the illustrative compound, 4'-cyano-[1,1'-biphenyl]-4-yl 3-
(benzyloxy)benzoate.[1][2][3]

Synthesis and Crystallization

A mixture of 3-(benzyloxy)benzoic acid (1 equivalent, 0.228 g) and 4'-hydroxy-[1,1"-biphenyl]-4-
carbonitrile (1 equivalent, 0.195 g) was prepared. To this, dicyclohexylcarbodiimide (1.2
equivalents) and a catalytic amount of dimethylaminopyrimidine were added. The reaction
mixture was stirred in dry dichloromethane at room temperature overnight.[1]

Following the completion of the reaction, the resulting product mass was purified using column
chromatography with silica gel and chloroform as the eluent. The crude product was then
recrystallized from a chloroform solution to yield colorless, block-like single crystals suitable for
X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data for the single crystal was collected on a diffractometer using Mo Ka
radiation (A = 0.71073 A). The structure was solved and refined using established
crystallographic software packages.

Data Presentation: Crystallographic Information

The quantitative data obtained from the crystal structure analysis of 4'-cyano-[1,1'-biphenyl]-4-
yl 3-(benzyloxy)benzoate is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement
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Parameter Value
Empirical Formula C27H19NO3
Formula Weight 405.43
Crystal System Monoclinic
Space Group P21

a (A 9.4289 (10)
b (A) 9.6739 (9)

c (A 11.8384 (13)
B () 108.385 (4)
Volume (A3) 1023.3 (2)

A 2

Calculated Density (Mg m—3) 1.317
Absorption Coefficient (mm™1) 0.086
F(000) 424
Radiation Mo Ka (A = 0.71073 A)

Final R indices [l > 20(I)]

R1=0.048, wR2 = 0.115

R indices (all data)

R1=0.059, wR2 =0.123

Data sourced from the crystallographic study of 4'-cyano-[1,1'-biphenyl]-4-yl 3-

(benzyloxy)benzoate.[1][2][3]

Table 2: Selected Bond Lengths (A)
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Bond Length (A) Bond Length (A)
01—C14 1.362 (3) c8—C13 1.391 (3)
02—C14 1.206 (3) C9—C10 1.385 (3)
03—C17 1.370 (3) c10—cC11 1.384 (3)
03—C21 1.450 (3) Cl11—C12 1.387 (3)
N1—C1 1.141 (3) C12—C13 1.388 (3)
c1—C2 1.442 (3) C14—C15 1.485 (3)
c2—C7 1.392 (3) C15—C20 1.391 (3)
C4—C5 1.386 (3) C18—C19 1.381 (4)
c7—cs8 1.486 (3) C22—C27 1.383 (4)

Values represent a selection of key bond lengths from the refined crystal structure.[3]

Table 3: Selected Bond Angles (°)

Angle Degree (°) Angle Degree (°)
C17—03—C21 117.7 (2) Ci10—C11—C12 120.1 (2)
N1—C1—C2 178.9 (3) C7—C12—C11 121.2 (2)
C3—C2—C7 121.1 (2) C8—C13—C12 120.9 (2)
C6—C5—C8 121.0 (2) 02—C14—01 123.1 (2)
C5—C8—C13 121.3 (2) 02—C14—C15 125.4 (2)
C5—C8—C9 121.2 (2) 01—C14—C15 111.5 (2)
C13—C8—C9 117.5 (2) C16—C15—C20 118.6 (2)

Values represent a selection of key bond angles from the refined crystal structure.[3]

Structural Commentary
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In the crystal structure of 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral
angle between the two aromatic rings of the bipheny! unit is 38.14 (2)°.[1][2][3] This twist is a
common feature in biphenyl systems and is a result of steric hindrance between the ortho-
hydrogens on adjacent rings. The molecule exhibits a C—O—C—C torsion angle in the
benzyloxy benzene fragment of 179.1 (2)°, indicating a nearly anti-periplanar conformation.[1]

[2]

The crystal packing is stabilized by a network of weak intermolecular interactions. Notably, a C
—H---O interaction links molecules into chains propagating along the[4] direction.[1][2]
Additionally, C—H---1t and 11—T11 stacking interactions contribute to the overall stability of the
crystal lattice, with a centroid-to-centroid distance of 3.9282 (19) A between stacked aromatic
rings.[1][3]

Mandatory Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure
analysis of a cyanobiphenyl compound.
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Caption: Experimental workflow from synthesis to crystal structure determination.
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Signaling Pathways

No established signaling pathways or specific biological targets directly modulated by 4'-
Cyano-biphenyl-3-carboxylic acid or the illustrative compound 4'-cyano-[1,1'-biphenyl]-4-yl 3-
(benzyloxy)benzoate were identified in the reviewed literature. Therefore, a signaling pathway
diagram is not applicable at this time. The primary characterization of these compounds in the
provided context is focused on their chemical synthesis and solid-state structural properties.

Conclusion

While the specific crystal structure of 4'-Cyano-biphenyl-3-carboxylic acid is not currently
available in public databases, a detailed analysis of the closely related compound 4'-cyano-
[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate provides significant insight into the structural
characteristics of this molecular class. The experimental protocols and data presented offer a
robust framework for researchers working on the synthesis and crystallographic analysis of
similar cyanobiphenyl derivatives. The study of such structures is fundamental to
understanding their physicochemical properties and potential applications in materials science
and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142849#crystal-structure-analysis-of-4-cyano-
biphenyl-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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